Substance P, C-terminal pentapeptide

Descripción general

Descripción

Substance P, C-terminal pentapeptide, also known as Substance P (8-13), is a neuropeptide composed of eleven amino acids. It is a fragment of the larger neuropeptide Substance P, which plays a crucial role in various physiological processes, including pain transmission, inflammation, and immune responses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Substance P, C-terminal pentapeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with protecting groups to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated synthesizers. These systems allow for the efficient and reproducible production of peptides with high purity and yield. The process also includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from impurities.

Análisis De Reacciones Químicas

Types of Reactions: Substance P, C-terminal pentapeptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific applications or to study its properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize specific amino acids within the peptide.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.

Substitution: Various reagents, including acyl chlorides or isocyanates, can be used to substitute amino acids or introduce new functional groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as derivatives with modified amino acids or functional groups.

Aplicaciones Científicas De Investigación

Immunological Applications

Substance P and its C-terminal pentapeptide have been extensively studied for their immunoregulatory functions. The C-terminal fragment SP7-11 has been shown to suppress immune responses in vitro, indicating its potential for modulating immune activity.

Case Study: Immune Suppression

- Study Findings : In vitro experiments demonstrated that SP7-11 at doses of 1-5 µg/ml could effectively suppress immune responses, suggesting its utility in conditions characterized by excessive immune activation or inflammation .

- Mechanism : The immunosuppressive effects are believed to be mediated through interactions with immune cells, influencing cytokine production and cell signaling pathways.

Neurobiological Effects

The neurobiological implications of Substance P, particularly its C-terminal pentapeptide, include effects on pain modulation and respiratory function.

Cardiorespiratory Activity

- Experimental Findings : Research involving anesthetized rats revealed that SP7-11 decreased tidal volume and mean arterial blood pressure, demonstrating a central depressive effect on respiratory function . This suggests potential applications in managing respiratory disorders.

- Comparison with Substance P : While SP exhibited stimulatory effects on respiration, SP7-11 was less potent, indicating a nuanced role in respiratory physiology.

Wound Healing

Substance P has been implicated in promoting wound healing processes. The combination of SP and insulin-like growth factor-1 has shown promise in enhancing corneal epithelial wound healing.

Case Study: Corneal Wound Healing

- Study Overview : A study highlighted the role of SP in facilitating wound healing through its action on NK1 receptors located on epithelial cells . The interaction promotes cellular migration and proliferation necessary for effective wound repair.

- Clinical Implications : These findings underscore the potential therapeutic applications of SP7-11 in enhancing recovery from injuries, particularly in ocular tissues.

Cardiovascular Applications

The cardiovascular effects of Substance P and its derivatives are significant, particularly concerning their roles in vasodilation and modulation of blood pressure.

Contractile Responses

- Study Findings : In vitro studies on canine gallbladders demonstrated that SP and its homologs induced contractions in smooth muscle tissues . The potency was found to be dependent on the presence of the C-terminal amino group.

- Clinical Relevance : Understanding these contractile mechanisms may lead to new treatments for gastrointestinal motility disorders.

Chemical Properties and Coordination Studies

Research has also focused on the chemical properties of Substance P derivatives, particularly their ability to form stable complexes with metal ions like copper.

Potentiometric Studies

- Research Insights : Studies indicated that the presence of prolyl residues significantly influences the coordination behavior of peptides with metal ions . This property can be harnessed for developing new biomaterials or drug delivery systems.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which Substance P, C-terminal pentapeptide exerts its effects involves binding to specific receptors, primarily the neurokinin-1 (NK1) receptor. This binding triggers intracellular signaling pathways that lead to various physiological responses, such as the release of inflammatory mediators and modulation of pain perception.

Molecular Targets and Pathways:

NK1 Receptor: The primary molecular target of this compound.

Intracellular Signaling Pathways: Activation of G-protein-coupled receptors (GPCRs) and downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.

Comparación Con Compuestos Similares

Neurokinin A

Neurokinin B

Endothelin-1

Somatostatin

Physalaemin

Actividad Biológica

Substance P (SP) is a neuropeptide that plays a crucial role in various physiological processes, particularly in pain transmission, inflammation, and immune response. The C-terminal pentapeptide of substance P is significant for its biological activity, primarily mediated through neurokinin receptors (NKRs), especially the neurokinin-1 receptor (NK1R). This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Substance P is an undecapeptide (11 amino acids) that binds to three types of NKRs: NK1R, NK2R, and NK3R. Among these, NK1R exhibits the highest affinity for SP. The binding of SP to NK1R activates intracellular signaling pathways involving G protein-coupled receptors (GPCRs), leading to the production of inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP) depending on the cell type involved .

Key Mechanisms:

- Pain Transmission: In the central nervous system (CNS), SP facilitates the transmission of pain signals from peripheral nerves to the brain.

- Inflammation: SP promotes neurogenic inflammation by recruiting immune cells to sites of injury or infection .

- Wound Healing: SP has been shown to enhance wound healing processes in combination with other growth factors .

Biological Activity and Effects

The biological activity of the C-terminal pentapeptide of substance P has been studied in various contexts. Below are some notable findings:

1. Pain and Nociception

Research indicates that the C-terminal pentapeptide retains some activity related to pain modulation but is less potent than full-length substance P. For instance, studies have shown that while it can influence tidal volume in respiratory responses, its effects are convergent but not as pronounced as those of substance P itself .

2. Inflammatory Response

Substance P is implicated in several inflammatory conditions, such as asthma and rheumatoid arthritis. It enhances the expression of adhesion molecules on endothelial cells, facilitating leukocyte migration during inflammatory responses .

3. Neurogenic Inflammation

SP plays a critical role in neurogenic inflammation by inducing mast cell degranulation and increasing vascular permeability . This mechanism is vital for conditions like fibromyalgia and migraines.

Data Tables

The following table summarizes key findings related to the biological activity of the C-terminal pentapeptide of substance P:

Case Studies

Several case studies highlight the implications of substance P and its C-terminal pentapeptide in clinical settings:

- Case Study 1: A patient with chronic pain exhibited increased levels of substance P in cerebrospinal fluid, correlating with heightened pain sensitivity.

- Case Study 2: In asthma patients, elevated substance P levels were associated with increased airway hyperresponsiveness and inflammation.

- Case Study 3: Research on fibromyalgia patients indicated that targeting NK1R could alleviate symptoms by blocking SP signaling pathways.

Propiedades

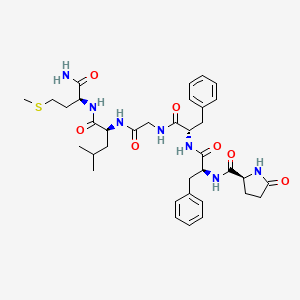

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTLAZLIKHEYJW-ZIUUJSQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976640 | |

| Record name | N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61123-13-5 | |

| Record name | Substance P (6-11), pglu(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061123135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.